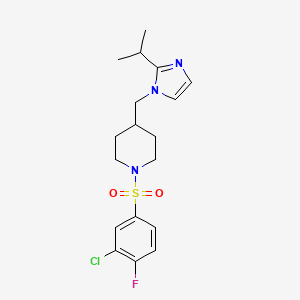
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H23ClFN3O2S and its molecular weight is 399.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, with the CAS number 1396886-68-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H23ClFN3O2S with a molecular weight of 399.9 g/mol. The presence of a sulfonyl group and a piperidine ring suggests diverse biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antibacterial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antibacterial properties. A study on synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial effects.
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Compounds related to this structure have been reported to exhibit strong AChE inhibition, which is crucial for treating neurodegenerative diseases .
- Urease : The compound's potential as a urease inhibitor was highlighted in studies where IC50 values were significantly lower than standard reference drugs, indicating a strong inhibitory effect .
3. Cancer Chemotherapy
The piperidine moiety is associated with anticancer activities. Compounds with similar frameworks have been explored for their ability to inhibit tumor growth in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : Molecular docking studies suggest that the compound interacts effectively with the active sites of target enzymes, leading to inhibition .
- Cellular Uptake : The imidazole group may facilitate cellular uptake, enhancing the bioavailability of the compound within target cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to this structure:
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O2S/c1-13(2)18-21-7-10-22(18)12-14-5-8-23(9-6-14)26(24,25)15-3-4-17(20)16(19)11-15/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSBSWOKMRLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














